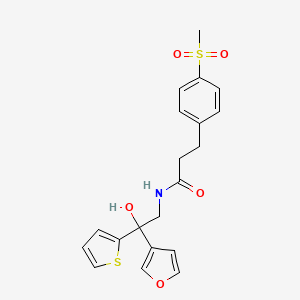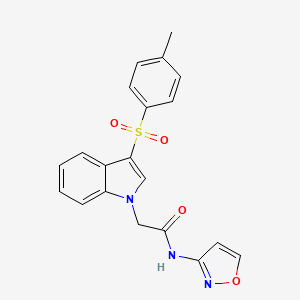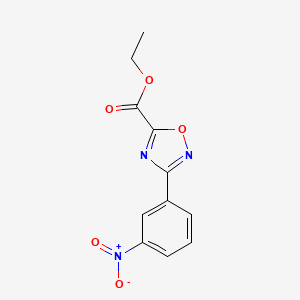![molecular formula C16H11N5O2S B2945614 4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)
4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
GS87 通过特异性抑制 GSK3 发挥作用,GSK3 是一种参与各种细胞过程的酶,包括糖原代谢、细胞增殖和凋亡。 通过抑制 GSK3,GS87 激活了 GSK3 依赖性信号成分,如 MAPK 途径,从而导致 AML 细胞分化 .
准备方法
合成路线和反应条件
GS87 的合成涉及多个步骤,从制备恶二唑环开始。关键步骤包括:
形成 1,2,4-恶二唑环: 这通常通过适当的酰肼与羧酸或其衍生物的环化来实现。
硫醚形成: 然后使恶二唑中间体与硫醇化合物反应,以引入硫醚键。
最终偶联: 硫醚中间体与吡啶衍生物偶联,形成最终的 GS87 化合物。
工业生产方法
GS87 的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度。这可能包括:
反应条件优化: 温度、溶剂和催化剂选择以提高反应效率。
纯化技术: 使用色谱法和重结晶以确保最终产品的纯度高。
化学反应分析
反应类型
GS87 可以进行各种化学反应,包括:
氧化: 在适当条件下,硫醚基团可以被氧化成亚砜或砜。
取代: GS87 中的芳香环可以进行亲电或亲核取代反应。
常用试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂可用于氧化反应。
取代: 卤化剂或亲核试剂可用于芳香环上的取代反应。
主要产物
氧化产物: 亚砜和砜。
取代产物: 根据所用试剂的不同,会有各种取代衍生物。
科学研究应用
GS87 在科学研究中有着广泛的应用:
化学: 作为研究 GSK3 抑制及其对各种生化途径影响的工具化合物。
生物学: 用于细胞生物学中,以诱导 AML 细胞分化并研究细胞信号通路。
医学: 用于治疗 AML 及其他 GSK3 发挥关键作用的疾病的潜在治疗剂。
工业: 可用于开发针对 GSK3 的新药。
相似化合物的比较
类似化合物
锂: 一种众所周知的 GSK3 抑制剂,但与 GS87 相比特异性较低。
SB415285: 另一种 GSK3 抑制剂,但 GS87 在调节参与细胞增殖和分化的关键 GSK3 靶蛋白方面更有效.
GS87 的独特性
GS87 由于其在抑制 GSK3 方面的特异性和效力而脱颖而出,使其成为研究和潜在治疗应用的宝贵工具。 它比其他 GSK3 抑制剂更有效地诱导 AML 细胞分化,突出了其独特的性质 .
如果您有任何其他问题或需要更多详细信息,请随时询问!
属性
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c1-2-4-11(5-3-1)14-18-13(23-21-14)10-24-16-20-19-15(22-16)12-6-8-17-9-7-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTUWEZDVRVSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)



![4-chloro-2-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl methyl ether](/img/structure/B2945538.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945539.png)
![8-(butan-2-yl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2945540.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenyl)butanamide](/img/structure/B2945541.png)

![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2945546.png)

![4-tert-butyl-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2945550.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2945551.png)
![3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2945553.png)
